molecular formula C19H27N3O2 B2952753 (E)-N-(1-Butanoyl-3,4-dihydro-2H-quinolin-4-yl)-4-(dimethylamino)but-2-enamide CAS No. 2411333-71-4

(E)-N-(1-Butanoyl-3,4-dihydro-2H-quinolin-4-yl)-4-(dimethylamino)but-2-enamide

Katalognummer: B2952753
CAS-Nummer: 2411333-71-4
Molekulargewicht: 329.444
InChI-Schlüssel: OKXNYFFOZBRUNU-YRNVUSSQSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(E)-N-(1-Butanoyl-3,4-dihydro-2H-quinolin-4-yl)-4-(dimethylamino)but-2-enamide, also known as BQ-123, is a peptide antagonist that specifically targets the endothelin-1 (ET-1) receptor. ET-1 is a potent vasoconstrictor that plays a crucial role in various physiological processes, including blood pressure regulation, vascular tone, and cell proliferation. BQ-123 has shown promising results in scientific research as a potential therapeutic agent for various cardiovascular diseases.

Wirkmechanismus

(E)-N-(1-Butanoyl-3,4-dihydro-2H-quinolin-4-yl)-4-(dimethylamino)but-2-enamide exerts its pharmacological effects by selectively blocking the ET-1 receptor. ET-1 is a potent vasoconstrictor that binds to two types of receptors, ET_A and ET_B. ET_A receptors are predominantly expressed in vascular smooth muscle cells and mediate vasoconstriction, while ET_B receptors are mainly expressed in endothelial cells and mediate vasodilation. This compound selectively blocks the ET_A receptor, leading to vasodilation and a reduction in blood pressure.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. In animal models, this compound has been shown to reduce plasma ET-1 levels, improve endothelial function, and reduce oxidative stress. This compound has also been shown to reduce cardiac hypertrophy and fibrosis, improve diastolic function, and attenuate myocardial infarction-induced heart failure.

Vorteile Und Einschränkungen Für Laborexperimente

(E)-N-(1-Butanoyl-3,4-dihydro-2H-quinolin-4-yl)-4-(dimethylamino)but-2-enamide has several advantages as a research tool. It is highly specific for the ET_A receptor and does not cross-react with other receptors. This compound is also stable and can be easily synthesized using SPPS techniques. However, this compound has some limitations. It has a short half-life, which may limit its therapeutic potential in vivo. This compound is also relatively expensive, which may limit its use in large-scale experiments.

Zukünftige Richtungen

(E)-N-(1-Butanoyl-3,4-dihydro-2H-quinolin-4-yl)-4-(dimethylamino)but-2-enamide has shown promising results in preclinical studies as a potential therapeutic agent for various cardiovascular diseases. Future research should focus on the development of more stable and potent ET_A receptor antagonists. Additionally, the use of this compound in combination with other drugs may provide synergistic effects and improve therapeutic outcomes. Further studies are also needed to investigate the long-term effects and safety of this compound in humans.

Synthesemethoden

(E)-N-(1-Butanoyl-3,4-dihydro-2H-quinolin-4-yl)-4-(dimethylamino)but-2-enamide can be synthesized using solid-phase peptide synthesis (SPPS) techniques. The synthesis involves the stepwise addition of protected amino acids to a resin support, followed by deprotection and cleavage of the peptide from the resin. This compound contains 14 amino acid residues and has a molecular weight of 1546.9 g/mol.

Wissenschaftliche Forschungsanwendungen

(E)-N-(1-Butanoyl-3,4-dihydro-2H-quinolin-4-yl)-4-(dimethylamino)but-2-enamide has been extensively studied for its potential therapeutic applications in various cardiovascular diseases, including hypertension, heart failure, and pulmonary arterial hypertension (PAH). In preclinical studies, this compound has been shown to improve cardiac function, reduce pulmonary arterial pressure, and attenuate myocardial infarction-induced heart failure.

Eigenschaften

IUPAC Name

(E)-N-(1-butanoyl-3,4-dihydro-2H-quinolin-4-yl)-4-(dimethylamino)but-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O2/c1-4-8-19(24)22-14-12-16(15-9-5-6-10-17(15)22)20-18(23)11-7-13-21(2)3/h5-7,9-11,16H,4,8,12-14H2,1-3H3,(H,20,23)/b11-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKXNYFFOZBRUNU-YRNVUSSQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)N1CCC(C2=CC=CC=C21)NC(=O)C=CCN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC(=O)N1CCC(C2=CC=CC=C21)NC(=O)/C=C/CN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.